Comparative MAO-B Inhibitory Potency: 3-Bromo-2-chloro-6-methoxyquinoline vs. a Representative Quinoline-Sulfonamide
3-Bromo-2-chloro-6-methoxyquinoline demonstrates a 2.25-fold higher inhibitory potency against rat brain mitochondrial MAO-B compared to the potent quinoline-sulfonamide compound a5, as measured by IC50 values. This head-to-head comparison, derived from independent but methodologically similar assays, underscores the significant impact of the compound's unique substitution pattern on target engagement [1][2].
| Evidence Dimension | Inhibition of Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 209 nM (0.209 µM) |
| Comparator Or Baseline | Quinoline-sulfonamide compound a5: IC50 = 0.47 ± 0.03 µM |
| Quantified Difference | 2.25-fold more potent (lower IC50) |
| Conditions | Rat brain mitochondrial homogenate, spectrophotometric detection of 4-hydroxyquinoline formation |
Why This Matters
Superior potency at a key therapeutic target for neurodegenerative and neuropsychiatric disorders makes this compound a more attractive starting point for medicinal chemistry optimization programs focused on MAO-B inhibition.
- [1] BindingDB. BDBM50038204 (CHEMBL3094026). Inhibition of Sprague-Dawley rat MAO-B. Retrieved from BindingDB. View Source
- [2] Saquib, J., Zahid, H., Ali, A. S. M., Abdul, H., & Jamshed, I. (2024). Quinoline-sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances. View Source
